2,4-Dioxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
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Overview
Description
2,4-Dioxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound that features a pyridine ring attached to a tetrahydropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of pyridine-2-carbaldehyde with urea and malononitrile under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2,4-Dioxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2,4-Dioxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4-diones: These compounds share a similar core structure and exhibit a range of biological activities, including antitumor and antimicrobial properties.
Imidazole derivatives: These compounds also feature a heterocyclic ring and are known for their broad spectrum of biological activities, such as antibacterial and antifungal properties.
Uniqueness
2,4-Dioxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets, leading to potentially novel biological activities and applications.
Properties
Molecular Formula |
C11H8N4O2 |
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Molecular Weight |
228.21 g/mol |
IUPAC Name |
2,4-dioxo-1-(pyridin-2-ylmethyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H8N4O2/c12-5-8-6-15(11(17)14-10(8)16)7-9-3-1-2-4-13-9/h1-4,6H,7H2,(H,14,16,17) |
InChI Key |
AEBSWDXLKZJCPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=C(C(=O)NC2=O)C#N |
Origin of Product |
United States |
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